N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-20-12-5-3-2-4-10(12)16-14(19)11-6-7-13-15-8-9-18(13)17-11/h2-9H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCBAEPOWNKOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
1. Overview of Imidazo[1,2-b]pyridazines
Imidazo[1,2-b]pyridazines are recognized for their pharmacological versatility. They exhibit a range of biological activities including antiviral , anticancer , anti-inflammatory , and antimicrobial properties. The structural features of these compounds often correlate with their biological efficacy, making them a focal point for drug discovery efforts.
2. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps:
- Formation of the Imidazo Ring : Typically achieved through cyclization reactions involving appropriate precursors.
- Substitution Patterns : The presence of the methylsulfanyl group at the 2-position of the phenyl ring is critical for enhancing biological activity.
The structure-activity relationship (SAR) studies indicate that modifications at various positions of the imidazo[1,2-b]pyridazine core can significantly influence potency and selectivity against biological targets .
3.1 Antiviral Activity
Recent studies have shown that imidazo[1,2-b]pyridazine derivatives possess promising antiviral properties. For instance, compounds with specific substitutions have demonstrated effective inhibition of viral replication in vitro. In a study evaluating various derivatives, certain compounds exhibited EC50 values as low as 0.20 μM against viral targets .
3.2 Anticancer Properties
This compound has been investigated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
A notable case study highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology.
3.3 Anti-inflammatory Effects
The anti-inflammatory activity of imidazo[1,2-b]pyridazines has also been documented. For example, compounds similar to this compound demonstrated significant inhibition of COX-2 enzyme activity with IC50 values ranging from 0.02 to 0.04 μM . These findings suggest a mechanism involving the modulation of inflammatory mediators.
4. Case Studies and Research Findings
| Study | Compound | Activity | EC50/IC50 Value | Notes |
|---|---|---|---|---|
| Study A | This compound | Antiviral | 0.20 μM | Effective against viral replication |
| Study B | Derivative X | Anticancer | Not specified | Induced apoptosis in cancer cells |
| Study C | Derivative Y | Anti-inflammatory | 0.02 μM (COX-2) | Significant reduction in inflammation |
5. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities. Ongoing research into its mechanisms of action and further optimization through SAR studies will likely enhance its therapeutic applicability across various medical fields.
Q & A
What are the common synthetic routes for preparing N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide and its derivatives?
Level: Basic
Answer:
The synthesis typically involves cyclocondensation of intermediates such as 3-amino-6-chloropyridazine with dichloroacetone derivatives, followed by nitration or substitution reactions to introduce functional groups like methylsulfanyl or carboxamide moieties . For example, chloromethyl intermediates can undergo nucleophilic substitution with sodium benzenesulfinate or thiol-containing reagents to install sulfur-based substituents . Purification often employs silica gel chromatography with gradients of dichloromethane/methanol (e.g., 95:5 to 70:30) and recrystallization in ethyl acetate .
How can researchers design structure-activity relationship (SAR) studies for imidazo[1,2-b]pyridazine derivatives targeting kinase inhibition?
Level: Advanced
Answer:
SAR studies should focus on modifying substituents at the 2-, 3-, and 6-positions of the imidazo[1,2-b]pyridazine core. For kinase inhibitors (e.g., RET or Trk), introducing pyrrolidine or fluorophenyl groups at the 6-position enhances selectivity, while carboxamide substituents at the 3-position improve binding affinity . Computational docking studies (e.g., using Schrödinger Suite) can predict interactions with kinase ATP-binding pockets. Validate hypotheses via enzymatic assays (IC50 determination) and cellular models (e.g., proliferation inhibition in cancer cell lines) .
What methodologies are recommended for assessing the binding affinity of imidazo[1,2-b]pyridazine derivatives to central nervous system (CNS) receptors?
Level: Basic
Answer:
Radioligand displacement assays using rat brain membranes are standard. For example, measure displacement of ³H-diazepam from GABAₐ receptors under standardized conditions (100 µM GABA, pH 7.4). IC50 values are calculated via nonlinear regression of competitive binding curves. Compounds with 6-(methoxybenzylthio) or 6-(methylenedioxybenzylthio) groups show enhanced activity (IC50 < 2 nM), comparable to diazepam (IC50 4.2 nM) .
How can contradictory in vitro activity data for imidazo[1,2-b]pyridazine derivatives across different studies be resolved?
Level: Advanced
Answer:
Discrepancies may arise from variations in assay conditions (e.g., GABA concentration in CNS assays) or compound purity. Verify structural integrity via ¹H/¹³C NMR and HPLC (>95% purity) . Replicate assays under standardized protocols (e.g., fixed GABA levels for CNS studies). Cross-validate using orthogonal methods, such as functional assays (e.g., electrophysiology for GABAₐ modulation) or in vivo models (e.g., seizure threshold tests) .
What strategies are effective in improving the metabolic stability of imidazo[1,2-b]pyridazine-based compounds during preclinical development?
Level: Advanced
Answer:
To enhance metabolic stability:
- Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block oxidative degradation .
- Replace methylthio groups with sulfonamides or cyclic sulfones to reduce glutathione-mediated conjugation .
- Use deuterium labeling at vulnerable C-H bonds to slow CYP450-mediated metabolism. Validate stability via liver microsome assays (e.g., human/rat microsomes, NADPH cofactors) .
What in vitro models are appropriate for evaluating the anti-amyloid activity of imidazo[1,2-b]pyridazine derivatives?
Level: Basic
Answer:
Synthetic Aβ1–40 or Aβ1–42 aggregates are used to screen binding affinity via competitive radioligand assays (e.g., displacement of ³H-Pittsburgh Compound B). Derivatives with 6-(methylthio) and 2-(4’-dimethylaminophenyl) substituents exhibit high affinity (Ki ≈ 11 nM). Confirm specificity using autoradiography on postmortem Alzheimer’s brain sections .
How can researchers optimize imidazo[1,2-b]pyridazine derivatives for positron emission tomography (PET) imaging probes?
Level: Advanced
Answer:
Incorporate fluorine-18 or carbon-11 isotopes at metabolically stable positions (e.g., 4-fluorophenyl groups). Use boronate ester intermediates for late-stage radiolabeling via Suzuki-Miyaura coupling . Validate blood-brain barrier permeability using logP/logD measurements (optimal range: 2–3.5) and in vivo biodistribution studies in rodents. For amyloid probes, correlate in vitro binding (Ki) with in vivo signal-to-noise ratios in transgenic mouse models .
What analytical techniques are critical for characterizing imidazo[1,2-b]pyridazine derivatives in synthetic workflows?
Level: Basic
Answer:
- Structural Confirmation: ¹H/¹³C NMR (e.g., δ 7.88 ppm for pyridazine protons) and high-resolution mass spectrometry (HRMS) .
- Purity Analysis: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- Crystallinity: X-ray powder diffraction (XRPD) for polymorph identification, particularly for patent applications .
What are the implications of methylsulfanyl group substitution on the biological activity of imidazo[1,2-b]pyridazine derivatives?
Level: Advanced
Answer:
The methylsulfanyl group at the 2-position enhances lipophilicity, improving membrane permeability for CNS targets. However, it may confer metabolic instability via oxidation to sulfoxide/sulfone metabolites. Comparative studies show that replacing methylsulfanyl with sulfonamide groups retains activity while improving pharmacokinetic profiles (e.g., t½ in plasma) .
How can computational methods predict off-target interactions of imidazo[1,2-b]pyridazine derivatives?
Level: Advanced
Answer:
Perform pharmacophore screening against databases like ChEMBL or PubChem to identify potential off-targets (e.g., kinases, GPCRs). Molecular dynamics simulations (e.g., AMBER) assess binding stability to unintended receptors. Validate predictions via panel screening (e.g., Eurofins Cerep Panels) and counter-screens in relevant disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
